molecular formula C12H13FN2O B2713336 3-Fluoro-4-(3-methylidenepiperidine-1-carbonyl)pyridine CAS No. 2013374-69-9

3-Fluoro-4-(3-methylidenepiperidine-1-carbonyl)pyridine

Cat. No.: B2713336
CAS No.: 2013374-69-9
M. Wt: 220.247
InChI Key: STTDUUXYYASFMK-UHFFFAOYSA-N
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Description

3-Fluoro-4-(3-methylidenepiperidine-1-carbonyl)pyridine is an organic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a fluorine atom at the third position of the pyridine ring and a piperidine moiety attached to the fourth position via a carbonyl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(3-methylidenepiperidine-1-carbonyl)pyridine typically involves the fluorination of pyridine derivatives. One common method is the nucleophilic aromatic substitution of a suitable leaving group (such as a nitro group) with a fluoride ion. For instance, the nitro group of methyl 3-nitropyridine-4-carboxylate can be replaced by a fluoride anion to yield the desired fluorinated pyridine .

Industrial Production Methods

Industrial production of fluorinated pyridines often employs high-yield methods using fluorinating agents such as Selectfluor® or other fluorine-containing reagents. These methods are designed to maximize yield and purity while minimizing the use of hazardous materials and byproducts .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(3-methylidenepiperidine-1-carbonyl)pyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyridine ring.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the fluorine atom and the piperidine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups into the pyridine ring .

Scientific Research Applications

3-Fluoro-4-(3-methylidenepiperidine-1-carbonyl)pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(3-methylidenepiperidine-1-carbonyl)pyridine involves its interaction with specific molecular targets and pathways. The fluorine atom’s high electronegativity and small size allow it to enhance the compound’s binding affinity to target proteins and enzymes. This can result in increased potency, selectivity, and metabolic stability of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-4-(3-methylidenepiperidine-1-carbonyl)pyridine is unique due to the presence of the piperidine moiety attached to the pyridine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

(3-fluoropyridin-4-yl)-(3-methylidenepiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O/c1-9-3-2-6-15(8-9)12(16)10-4-5-14-7-11(10)13/h4-5,7H,1-3,6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STTDUUXYYASFMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCCN(C1)C(=O)C2=C(C=NC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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